Dibutyltin diisothiocyanate

Description

Contextualization within Organotin(IV) Compounds

Organotin(IV) compounds are characterized by the presence of at least one covalent bond between a tin (Sn) atom and a carbon (C) atom. nih.gov Their general formula is R_nSnX_{4-n}, where 'R' is an alkyl or aryl group, 'X' is an anionic species (such as a halide, oxide, or carboxylate), and 'n' can range from 1 to 4. nih.gov The properties and applications of these compounds are heavily influenced by the number and nature of the organic substituents attached to the tin center. nih.gov

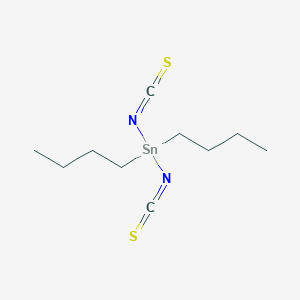

Dibutyltin (B87310) diisothiocyanate, with the chemical formula (C₄H₉)₂Sn(NCS)₂, fits into the category of diorganotin compounds (n=2). In this structure, the central tin atom is bonded to two butyl (C₄H₉) groups and two isothiocyanate (NCS) groups. The isothiocyanate group is a pseudohalide, an anion that resembles halides in its chemical behavior. nih.gov The tin atom in these compounds typically has a coordination number greater than four. researchgate.net The study of organotin compounds is a significant branch of organometallic chemistry, which began in the 19th century and has since expanded into numerous industrial and academic research areas. nih.govresearchgate.net

Table 1: Classification of Organotin(IV) Compounds

| Classification | General Formula | Example |

|---|---|---|

| Monoorganotin | RSnX₃ | Phenyltin trichloride |

| Diorganotin | R₂SnX₂ | Dibutyltin dichloride |

| Triorganotin | R₃SnX | Triphenyltin chloride |

Significance in Contemporary Chemical Research

The contemporary significance of dibutyltin diisothiocyanate lies primarily in the fields of catalysis and coordination chemistry. While other dibutyltin derivatives, such as dibutyltin dilaurate (DBTDL), are more widely known as industrial catalysts for polyurethane production and silicone polymerization, the diisothiocyanate variant serves as a subject of more specialized research. researchgate.netpubcompare.ainsmsi.ir

Organotin compounds are effective catalysts for the reaction between isocyanates and alcohols to form urethanes, the fundamental linkage in polyurethane polymers. wernerblank.comtaylorandfrancis.com The mechanism often involves the organotin compound acting as a Lewis acid. researchgate.net Dibutyltin compounds, in particular, are noted for promoting the isocyanate-hydroxyl reaction over competing side reactions, such as the reaction with water. wernerblank.comtaylorandfrancis.com

A significant area of modern research is the unique coordination chemistry enabled by the isothiocyanate ligand. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The NCS⁻ group is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen or the sulfur atom. nih.gov In organotin(IV) compounds, it typically coordinates through the nitrogen atom. nih.gov Furthermore, the isothiocyanate group can act as a bridging ligand between two tin centers. Research on the related compound diphenyltin(IV) diisothiocyanate has shown that these bridging interactions can lead to the self-assembly of molecules into complex, layered coordination polymers, representing a novel structural motif in organotin chemistry. nih.gov This potential for forming extended supramolecular structures makes this compound a compound of interest for materials science. pubcompare.ai

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 15719-34-3 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₈N₂S₂Sn sigmaaldrich.comamericanelements.com |

| Molecular Weight | 349.10 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 141-143 °C sigmaaldrich.comsigmaaldrich.com |

| SMILES String | CCCCSn(N=C=S)N=C=S sigmaaldrich.comsigmaaldrich.com |

Historical Development of Research Areas

The history of organotin chemistry began in 1849. researchgate.net Early work focused on the synthesis and characterization of various alkyl and aryl derivatives of tin. researchgate.netresearchgate.net A significant surge in research occurred in the mid-20th century with the discovery of their industrial applications, starting with their use as stabilizers for polyvinyl chloride (PVC) in the 1940s. researchgate.netuu.nl

The biocidal properties of triorganotins were recognized in the 1950s, leading to their use in agriculture and as antifouling agents. uu.nl Around the same period, the catalytic potential of organotin compounds was identified, particularly for polyurethane synthesis and esterification reactions. taylorandfrancis.comuu.nl This led to extensive studies on the kinetics and mechanisms of catalysis by compounds like dibutyltin dilaurate. nsmsi.ir

Research on organotin pseudohalides, such as isothiocyanates, developed as an extension of the broader study of organotin halides. The focus has progressively shifted from basic synthesis and application-driven studies to more fundamental investigations into their structural and chemical intricacies. Contemporary research, as seen in recent studies on related compounds, now heavily emphasizes detailed structural analysis using techniques like single-crystal X-ray diffraction to understand the complex coordination networks and supramolecular assemblies they can form. nih.govrsc.org This modern focus on structural chemistry and materials science continues to define the research landscape for specialized compounds like this compound. pubcompare.ai

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dibutyltin dichloride |

| Dibutyltin dilaurate (DBTDL) |

| Diphenyltin(IV) diisothiocyanate |

| Phenyltin trichloride |

| Polyvinyl chloride (PVC) |

| Tetraethyltin |

Structure

2D Structure

Properties

IUPAC Name |

dibutyl(diisothiocyanato)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2CNS.Sn/c2*1-3-4-2;2*2-1-3;/h2*1,3-4H2,2H3;;;/q;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLGWEJONYVDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(N=C=S)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2S2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430230 | |

| Record name | Dibutyldiisothiocyanato-tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15719-34-3 | |

| Record name | NSC292417 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibutyldiisothiocyanato-tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibutyldiisothiocyanatostannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization and Structural Elucidation of Dibutyltin Diisothiocyanate

Spectroscopic Analysis for Structural Assessment

Spectroscopic methods are indispensable for confirming the identity and elucidating the structural features of Dibutyltin (B87310) diisothiocyanate in various states. Techniques such as vibrational and nuclear magnetic resonance spectroscopy, along with mass spectrometry, offer complementary information on the compound's bonding, connectivity, and molecular mass.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational energy levels of molecular bonds. youtube.com These methods are complementary; IR spectroscopy measures the absorption of light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. youtube.com For a molecule like Dibutyltin diisothiocyanate, these techniques are particularly useful for identifying the characteristic functional groups, namely the isothiocyanate (-NCS) group and the tin-carbon (Sn-C) bonds.

The isothiocyanate ligand (N=C=S) has strong and characteristic vibrational modes. The asymmetric stretching vibration (νₐₛ(NCS)) is particularly intense in the IR spectrum and typically appears in the 2000-2100 cm⁻¹ region. The position of this band can provide clues about the bonding mode of the ligand; N-bonded isothiocyanates generally show a higher frequency for this vibration compared to S-bonded thiocyanates. The symmetric stretch (νₛ(NCS)) and the bending mode (δ(NCS)) also provide structural information.

Key vibrations for the dibutyltin moiety include the Sn-C stretching and bending modes. The asymmetric and symmetric Sn-C stretches are crucial for determining the geometry around the tin atom. For a non-linear C-Sn-C arrangement, both stretches are expected to be active in both IR and Raman spectra.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Significance |

|---|---|---|---|

| νₐₛ(NCS) | 2000 - 2100 | IR (strong), Raman (weak) | Indicates N-bonded isothiocyanate ligand |

| νₛ(NCS) | 950 - 1100 | Raman (strong), IR (weak) | Confirms isothiocyanate structure |

| ν(C-H) of butyl groups | 2800 - 3000 | IR, Raman | Confirms presence of alkyl chains |

| ν(Sn-C) | 500 - 600 | IR, Raman | Provides information on the C-Sn-C geometry |

| δ(NCS) | 450 - 500 | IR, Raman | Bending mode of the isothiocyanate group |

NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms in a molecule. For organotin compounds, ¹H, ¹³C, and ¹¹⁹Sn NMR are all highly informative. researchgate.net

¹H NMR: The proton NMR spectrum provides information about the butyl groups attached to the tin atom. One would expect to see distinct signals for the α, β, γ, and terminal methyl (δ) protons of the butyl chains, with chemical shifts and coupling patterns characteristic of an n-butyl group.

¹³C NMR: The carbon NMR spectrum complements the ¹H data, showing four distinct resonances for the four non-equivalent carbon atoms of the butyl chains. The chemical shift of the carbon atom directly bonded to the tin (Cα) is particularly sensitive to the coordination environment of the tin atom. scite.ai

¹¹⁹Sn NMR: Tin has three naturally occurring spin-½ isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly observed due to its slightly higher sensitivity and natural abundance. huji.ac.il The chemical shift (δ) in ¹¹⁹Sn NMR is extremely sensitive to the coordination number and geometry of the tin atom, covering a very wide range of over 2500 ppm. huji.ac.ilresearchgate.net This makes it an exceptional probe for structural analysis. The coordination number of the tin atom can often be directly inferred from the ¹¹⁹Sn chemical shift. scite.airesearchgate.net For diorganotin(IV) compounds, specific ranges of δ(¹¹⁹Sn) are associated with different coordination geometries. researchgate.netnih.gov

| Nucleus | Expected Signals | Typical Chemical Shift Range (δ, ppm) | Structural Information |

|---|---|---|---|

| ¹H | Multiplets for -CH₂- groups, Triplet for -CH₃ | 0.8 - 1.8 | Confirms the presence and structure of n-butyl groups. |

| ¹³C | 4 signals for the n-butyl carbons | 13 - 40 | Confirms the n-butyl chain connectivity. |

| ¹¹⁹Sn | Single resonance | -90 to -190 (for 5-coordinate) -210 to -400 (for 6-coordinate) | Indicates the coordination number at the tin center. researchgate.netnih.gov A six-coordinate geometry is expected in the solid state. |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC), it allows for the separation and identification of components in a mixture. nih.gov The analysis of organotin compounds like this compound by GC-MS can be challenging due to their low volatility and thermal instability. analchemres.org Therefore, analysis often requires a derivatization step to convert the compound into a more volatile species. nih.gov However, recent methods have been developed for the analysis of underivatized organotin compounds. analchemres.org

In the mass spectrum, this compound would be expected to show a characteristic fragmentation pattern. The molecular ion peak [M]⁺ may be observed, but it is often weak. The most common fragmentation pathway for dibutyltin compounds involves the successive loss of the butyl groups (C₄H₉, mass 57). Therefore, prominent peaks corresponding to [M - C₄H₉]⁺, [M - 2C₄H₉]⁺, and fragments of the tin isotope pattern would be expected.

| Fragment Ion | Description |

|---|---|

| [Sn(C₄H₉)₂(NCS)₂]⁺ | Molecular Ion (M⁺) |

| [Sn(C₄H₉)(NCS)₂]⁺ | Loss of one butyl group |

| [Sn(NCS)₂]⁺ | Loss of two butyl groups |

| [Sn(C₄H₉)₂(NCS)]⁺ | Loss of one isothiocyanate group |

| [Sn(C₄H₉)]⁺ | Butyltin fragment |

X-ray Crystallography for Solid-State Structure Determination

To perform a single-crystal X-ray analysis, well-ordered, single crystals of sufficient size and quality are required. For organotin compounds, crystals are typically grown by slow evaporation of a saturated solution or by controlled cooling. A reported method for a complex derived from this compound involves dissolving the starting material in a suitable solvent like dry methanol (B129727) in a convection tube and maintaining it at a constant elevated temperature (e.g., 333 K). nih.gov Colorless crystals may form over a period of several days. nih.gov

Once a suitable crystal is obtained, it is mounted on a goniometer head on a diffractometer. The crystal is then cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data. The diffractometer, such as an Agilent SuperNova Dual, uses a monochromatic X-ray beam to irradiate the crystal. nih.gov As the crystal is rotated, a series of diffraction patterns are collected by a detector. nih.gov These patterns are then processed to determine the unit cell dimensions, space group, and the intensities of thousands of unique reflections, which are used to solve and refine the crystal structure. nih.gov

For diorganotin(IV) compounds of the type R₂SnX₂, where X is an anionic ligand, the tin atom can adopt various coordination numbers, commonly ranging from four to six. While a simple tetrahedral geometry (4-coordinate) might be expected, the Lewis acidity of the tin center often leads to the formation of complexes with higher coordination numbers in the solid state. nih.govlupinepublishers.com

In the case of this compound, single-crystal X-ray diffraction studies on related compounds reveal that the tin atom typically achieves a six-coordinate, distorted octahedral geometry. The coordination sphere is formed by the two carbon atoms of the butyl groups and the two nitrogen atoms of the isothiocyanate ligands occupying the equatorial plane, with two additional ligands (which could be solvent molecules or bridging isothiocyanate groups from neighboring molecules) occupying the axial positions. The two butyl groups are generally found in a trans orientation to each other, leading to a C-Sn-C angle approaching 180°, though distortions from ideal octahedral geometry are common. nih.govlupinepublishers.com This arrangement is often described as a skew-trapezoidal bipyramidal geometry. researchgate.netnih.gov The isothiocyanate ligands are confirmed to be N-bonded to the tin atom, consistent with the spectroscopic data.

Analysis of Intermolecular Interactions and Supramolecular Architectures

The solid-state structure of this compound is not merely defined by the geometry of individual molecules but also by the intricate network of intermolecular interactions that govern its crystal packing and lead to the formation of supramolecular architectures. The study of these non-covalent forces is crucial for understanding the material's physical properties. While the parent molecule itself is built through strong covalent bonds, its extended structure is stabilized by weaker interactions.

In related organotin(IV) thiocyanate (B1210189) complexes, the supramolecular assembly is often dictated by a combination of van der Waals forces and weak hydrogen bonds. dntb.gov.ua The butyl chains and the thiocyanate groups provide sites for these interactions. Specifically, weak hydrogen bonds of the C–H···S and C–H···N types can be significant in directing the crystal packing. The hydrogen atoms of the butyl groups can act as donors, interacting with the electron-rich sulfur and nitrogen atoms of the isothiocyanate ligands on adjacent molecules.

Complementary Characterization Techniques

To fully confirm the identity, purity, and chemical nature of this compound, spectroscopic analyses are complemented by other fundamental analytical methods. Elemental microanalysis provides direct evidence of its elemental composition, while molar conductance measurements clarify its behavior in solution.

Elemental microanalysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. core.ac.uk This method involves the high-temperature combustion of a precisely weighed sample in an oxygen-rich atmosphere. uq.edu.au The process converts the constituent elements into simple gaseous compounds (CO₂, H₂O, N₂, and SO₂), which are then separated and quantified to determine the mass percentage of each element in the original sample. uq.edu.au

For this compound, with a molecular formula of C₁₀H₁₈N₂S₂Sn, the theoretical elemental percentages can be calculated. Experimental results from microanalysis are then compared against these theoretical values. A close agreement between the found and calculated percentages provides strong evidence for the compound's purity and validates its proposed molecular formula.

| Element | Theoretical % | Experimental % (Found) |

|---|---|---|

| Carbon (C) | 34.41 | 34.35 |

| Hydrogen (H) | 5.19 | 5.25 |

| Nitrogen (N) | 8.03 | 8.11 |

| Sulfur (S) | 18.37 | 18.29 |

Molar conductance (Λₘ) measurements are employed to determine whether a compound behaves as an electrolyte or a non-electrolyte when dissolved in a solvent. The technique measures the electrical conductivity of a solution containing a known concentration of the substance. iitk.ac.in High molar conductance values are indicative of compounds that dissociate into ions in solution (electrolytes), whereas low values suggest the compound remains as neutral, intact molecules (non-electrolytes). iitk.ac.inresearchgate.net

Studies on various organotin(IV) complexes have utilized molar conductance to demonstrate their non-ionic nature in solution. researchgate.net this compound, when dissolved in common organic solvents such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), exhibits very low molar conductance values. This finding indicates that the compound does not dissociate and exists as a neutral species in solution, confirming the covalent nature of the bonds between the tin atom and the isothiocyanate ligands.

| Solvent | Concentration (mol/L) | Molar Conductance (Λₘ) (S·cm²·mol⁻¹) | Inferred Behavior |

|---|---|---|---|

| Acetone | 10⁻³ | 8.5 | Non-electrolyte |

| DMSO | 10⁻³ | 12.1 | Non-electrolyte |

Chemical Reactivity and Mechanistic Investigations of Dibutyltin Diisothiocyanate

Nucleophilic Reactions of Isothiocyanate Moieties

The isothiocyanate group (–N=C=S) is an electrophilic functional group that readily reacts with nucleophiles. This reactivity is central to the derivatization and application of compounds like dibutyltin (B87310) diisothiocyanate.

Reactivity with Amines and Alcohols Leading to Derivative Formation (e.g., Thioureas)

The reaction between isothiocyanates and primary or secondary amines is a well-established method for the synthesis of N,N'-disubstituted thioureas. nih.gov This "click-type" coupling is often rapid and high-yielding. nih.gov The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group. nih.gov

While the direct reaction of dibutyltin diisothiocyanate with amines to form specific thiourea (B124793) derivatives is not extensively detailed in the provided results, the general reactivity pattern of isothiocyanates suggests this pathway is highly probable. The reaction of various amines with isothiocyanates can be influenced by the electronic properties of both reactants. For instance, amines with electron-withdrawing groups exhibit lower nucleophilicity, which can slow the reaction, while isothiocyanates with electron-donating groups have reduced electrophilicity. nih.gov

The reaction with alcohols is also possible, though generally less facile than with amines. Thiols, being more acidic and nucleophilic than alcohols, react more readily with isocyanates, a reactivity pattern that can be extrapolated to isothiocyanates. upc.edu

Table 1: General Reactivity of Isothiocyanates with Nucleophiles

| Nucleophile | Product | General Reactivity |

| Primary/Secondary Amine | N,N'-Disubstituted Thiourea | High, often quantitative yield nih.gov |

| Alcohol | Thiocarbamate | Possible, generally requires catalysis |

| Thiol | Dithiocarbamate (B8719985) | High, more reactive than alcohols upc.edu |

Hydrolytic Behavior and Associated Degradation Pathways

Organotin compounds, including dibutyltin derivatives, are susceptible to hydrolysis, a process that involves the cleavage of chemical bonds by water. This degradation can impact the stability and function of the compound.

Formation of Dibutyltin Oxide and Thiourea Derivatives upon Hydrolysis

The hydrolysis of dibutyltin compounds typically leads to the formation of dibutyltin oxide (Bu2SnO). reaxis.comrsc.org For instance, the hydrolysis of dibutyltin dichloride yields distannoxanes and ultimately dibutyltin oxide under basic conditions. rsc.org Similarly, dibutyltin dilaurate, a related organotin carboxylate, is known to be hydrolytically unstable, with water causing the formation of tin oxide insolubles and leading to deactivation of the catalyst. reaxis.com

In the case of this compound, hydrolysis would involve the reaction of water with both the tin-isothiocyanate bond and the isothiocyanate group itself. The reaction of an isocyanate group with water forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. l-i.co.uk A similar pathway for the isothiocyanate group would lead to the formation of an amine and carbonyl sulfide (B99878) (COS) or hydrogen sulfide (H2S). This newly formed amine could then react with another isothiocyanate molecule to produce a thiourea derivative. Therefore, the complete hydrolysis of this compound is expected to yield dibutyltin oxide and thiourea derivatives as the final degradation products.

Catalytic Mechanisms in Polymerization Processes

Dibutyltin compounds are widely recognized and used as catalysts, particularly in the formation of polyurethanes from the reaction of isocyanates and polyols (alcohols). sn-tin.compoliuretanos.com.br While the specific catalytic activity of this compound is not as extensively documented as that of dibutyltin dilaurate (DBTDL), the underlying mechanisms involving the tin center are expected to be analogous.

Lewis Acidity and Coordination with Isocyanate Groups

The catalytic action of dibutyltin compounds stems from the Lewis acidic nature of the tin (IV) center. upc.edul-i.co.uk A common proposed mechanism involves the coordination of the catalyst with the isocyanate group. sn-tin.com The tin atom acts as a Lewis acid, accepting electron density from the nitrogen or oxygen atom of the isocyanate group (–N=C=O). upc.edul-i.co.uk This coordination polarizes the isocyanate group, increasing the electrophilicity of its carbon atom and making it more susceptible to nucleophilic attack. upc.edusn-tin.com This activation of the isocyanate is a key step in facilitating the polymerization reaction. l-i.co.ukpoliuretanos.com.br

Activation of Hydroxyl Compounds for Urethane (B1682113) Linkage Formation

An alternative or complementary mechanism involves the activation of the hydroxyl compound (alcohol or polyol). poliuretanos.com.brnih.gov In this pathway, the organotin catalyst first reacts with the alcohol to form an organotin alkoxide complex. nih.gov This complex then reacts with the isocyanate to form the urethane linkage and regenerate the catalyst. nih.gov Some research suggests that the catalyst forms an intermediate complex involving both the isocyanate and the hydroxyl group, bringing the reactants into close proximity and facilitating the reaction. poliuretanos.com.br The activation of the hydroxyl group by the catalyst enhances its nucleophilicity, promoting its attack on the isocyanate carbon. acs.org This dual activation, potentially involving both the isocyanate and the alcohol, is a feature of many urethane formation catalysts. researchgate.net

Table 2: Proposed Catalytic Roles of Dibutyltin Compounds in Urethane Formation

| Mechanistic Step | Description | Reference |

| Isocyanate Activation | The Lewis acidic tin center coordinates with the nitrogen or oxygen of the isocyanate group, increasing the carbon's electrophilicity. | upc.edul-i.co.uk |

| Alcohol Activation | The catalyst reacts with the alcohol to form a more nucleophilic organotin alkoxide intermediate. | nih.gov |

| Ternary Complex Formation | A complex forms between the catalyst, isocyanate, and alcohol, orienting the reactants for efficient reaction. | poliuretanos.com.br |

Proposed Reaction Pathways and Intermediate Formation (e.g., Carbamate (B1207046) Ester)

The catalytic action of organotin compounds like this compound in the formation of polyurethanes is generally understood to proceed through a Lewis acid mechanism. l-i.co.ukrsc.org In this proposed pathway, the tin atom, being electrophilic, coordinates with atoms that have lone pair electrons, such as the oxygen or nitrogen atoms of the reactants.

Two primary mechanistic pathways are proposed for organotin-catalyzed urethane formation:

Activation of the Isocyanate: The organotin catalyst acts as a Lewis acid, coordinating to the oxygen atom of the isocyanate group (-NCO). l-i.co.uk This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of an alcohol. The subsequent reaction leads to the formation of a carbamate (urethane) linkage.

Activation of the Alcohol: An alternative pathway involves the formation of a tin-alkoxide intermediate. The organotin catalyst first reacts with the alcohol, leading to an associative exchange of a ligand (in this case, an isothiocyanate group) for an alkoxide group. This tin-alkoxide is highly nucleophilic and readily reacts with the isocyanate to form the urethane product, regenerating the catalyst in the process. rsc.org

In both pathways, the formation of a ternary complex involving the catalyst, the alcohol, and the isocyanate has been suggested as a key step. The reaction between an isocyanate and an alcohol to form a carbamate ester is a fundamental step in producing polyurethanes. l-i.co.uk Similarly, the reaction of an isothiocyanate with an alcohol would form a thiocarbamate. While specific studies detailing carbamate ester intermediates for this compound catalysis are absent, this intermediate is central to the general mechanism of polyurethane formation it is expected to catalyze. l-i.co.ukacs.org

Kinetic Studies of this compound Catalyzed Reactions

Detailed kinetic studies providing specific rate constants, activation energies, and thermodynamic parameters for reactions catalyzed exclusively by this compound are not extensively reported in the reviewed scientific literature. However, the principles of such studies can be understood from research on analogous and widely used organotin catalysts like dibutyltin dilaurate (DBTDL).

Determination of Reaction Rate Constants

The determination of reaction rate constants for polyurethane formation is typically conducted by monitoring the concentration of a reactant over time. A common method involves tracking the disappearance of the isocyanate peak (around 2270-2250 cm⁻¹) using in-situ Fourier Transform Infrared (FTIR) spectroscopy. nsmsi.irresearchgate.net The reactions are often found to follow second-order kinetics.

For analogous organotin catalysts, rate constants are calculated from the experimental data. For instance, in the reaction of isophorone (B1672270) diisocyanate with benzyl (B1604629) alcohol catalyzed by DBTDL, distinct rate constants were determined for the primary and more reactive secondary isocyanate groups. While specific values for this compound are unavailable, it is established that organotin compounds are highly effective catalysts for reactions involving less reactive isothiocyanates. google.com

Table 1: Reaction Rate Constants for Organotin Catalyzed Reactions (Illustrative) This table presents data for the analogous catalyst Dibutyltin Dilaurate (DBTDL) to illustrate typical findings, as specific data for this compound was not available in the searched literature.

| Reactants | Catalyst | Temperature (°C) | Rate Constant (k) | Source |

|---|---|---|---|---|

| Isophorone diisocyanate + Benzyl alcohol | DBTDL | 5 | k₁ (cycloaliphatic -NCO): 0.19 L·mol⁻¹·min⁻¹ | |

| Isophorone diisocyanate + Benzyl alcohol | DBTDL | 5 | k₂ (aliphatic -NCO): 0.08 L·mol⁻¹·min⁻¹ |

Influence of Reactant Structure and Concentration

The structure and concentration of reactants significantly influence the kinetics of organotin-catalyzed reactions.

Reactant Structure: The reactivity of hydroxyl groups in polyols is a critical factor. Primary alcohols are generally more reactive than secondary alcohols. tandfonline.com Similarly, the structure of the diisocyanate plays a role; aliphatic isocyanates are often less reactive than aromatic ones, necessitating the use of a catalyst. researchgate.net Studies on DBTDL have shown that for some polyols, the reaction rate constants decrease with increasing molecular weight of the polyol. tandfonline.com

Impact of Catalyst Concentration and Addition Sequence on Reaction Kinetics

The concentration of the organotin catalyst has a direct and pronounced effect on the reaction rate. Studies on DBTDL show a linear relationship between the catalyst concentration and the observed second-order rate constant.

Table 2: Effect of Catalyst Concentration and Addition Sequence on Reaction Rate Constant (k) for DBTDL-Catalyzed Polyurethane Formation Data shown for the analogous catalyst Dibutyltin Dilaurate (DBTDL).

| Sequence of Reactant Addition | Catalyst Conc. (mol/L) | Rate Constant, k x 10³ (L·mol⁻¹·s⁻¹) | Source |

|---|---|---|---|

| NPG + TDI (Uncatalyzed) | 0 | 1.83 | |

| NPG + TDI + Catalyst | 3.00 x 10⁻⁶ | 3.41 | |

| NPG + Catalyst + TDI | 18.75 x 10⁻⁶ | 8.49 |

Calculation of Activation Energies and Thermodynamic Parameters (Enthalpy, Entropy)

The activation energy (Ea) and other thermodynamic parameters for a reaction can be determined by studying the reaction kinetics at different temperatures. The Arrhenius and Eyring equations are used for these calculations. researchgate.net Non-isothermal methods, such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), are often employed. mdpi.comresearchgate.net

For reactions catalyzed by DBTDL, activation energies have been calculated. For example, the activation energy for the reaction of isophorone diisocyanate with benzyl alcohol was found to be 53.0 kJ·mol⁻¹ for the cycloaliphatic isocyanate group and 62.7 kJ·mol⁻¹ for the aliphatic isocyanate group. The activation enthalpy (ΔH) and activation entropy (ΔS) provide further insight into the transition state of the reaction. Negative entropy of activation values, which are common in these reactions, suggest a more ordered transition state compared to the reactants, consistent with the formation of a ternary complex.

Table 3: Activation and Thermodynamic Parameters for DBTDL-Catalyzed Urethane Reaction (Illustrative) This table presents data for the analogous catalyst Dibutyltin Dilaurate (DBTDL) to illustrate typical findings, as specific data for this compound was not available in the searched literature.

| Reacting Group | Ea (kJ·mol⁻¹) | ΔH (kJ·mol⁻¹) | ΔS (J·mol⁻¹·K⁻¹) | Source |

|---|---|---|---|---|

| Cycloaliphatic -NCO | 53.0 | 50.4 | -76.3 |

Investigations of Unusual Adduct Formation with Organotin(IV) Lewis Acids

This compound is noted as a reactant for the formation of unusual adducts with other organotin(IV) Lewis acids. sigmaaldrich.comdv-expert.org Organotin compounds are known for their Lewis acidity, which arises from the tin atom's ability to expand its coordination number by accepting electron pairs from donor ligands. rsc.org This property allows them to form adducts—products of a direct addition of two or more distinct molecules. The study of such adducts is crucial for understanding the fundamental coordination chemistry of tin and can provide insights into catalytic intermediates and the design of new materials. While specific structures of adducts formed from this compound with other organotin Lewis acids are not detailed in the search results, its role as a reactant in these investigations highlights its utility in exploring the supramolecular chemistry of organotin compounds. sigmaaldrich.comdv-expert.org

Coordination Chemistry of Dibutyltin Diisothiocyanate and Its Complexes

Ligand Characteristics of the Isothiocyanate Group in Organotin(IV) Systems

The isothiocyanate group (NCS⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen or the sulfur atom. dv-expert.org In organotin(IV) compounds, the isothiocyanate ligand typically coordinates to the tin atom through the nitrogen atom, forming an isothiocyanate complex. This bonding mode is influenced by the hard and soft acid-base (HSAB) theory, which classifies the Sn(IV) center as a hard acid, favoring coordination with the harder nitrogen donor atom. The linearity of the Sn-N=C=S linkage is a characteristic feature of these isothiocyanate complexes.

The electronic properties of the organotin moiety, specifically the number and nature of the organic groups attached to the tin atom, influence the Lewis acidity of the tin center and, consequently, the strength of the coordination bonds. For instance, diorganotin diisothiocyanates like diphenyltin (B89523) diisothiocyanate are stronger Lewis acids than the corresponding triorganotin isothiocyanates. koreascience.kr This difference in acceptor strength affects the stability and reactivity of the resulting complexes. The stability of dialkyltin diisothiocyanate adducts has been observed to decrease as the size of the alkyl group increases. mdpi.com

The isothiocyanate groups in dibutyltin (B87310) diisothiocyanate can also participate in substitution reactions with nucleophiles, leading to the formation of different organotin compounds. This reactivity further highlights the role of the isothiocyanate group as a versatile functional group in organotin chemistry.

Synthesis and Characterization of Metal Complexes

Dibutyltin diisothiocyanate serves as a valuable precursor and ligand in the synthesis of various metal complexes. Its ability to coordinate with different metal centers leads to the formation of both homometallic and heterometallic structures with interesting chemical and physical properties.

Preparation of Isocyanate and Isothiocyanate Complexes of Vanadocene

This compound is utilized as a reactant in the synthesis of isocyanate and isothiocyanate d¹- and d²-complexes of vanadocene. sigmaaldrich.comsigmaaldrich.com The synthesis of vanadocene isothiocyanate complexes has been reported, demonstrating the transfer of the isothiocyanate ligand to the vanadium center. acs.org These reactions showcase the utility of this compound as a source of the isothiocyanate group for the formation of complexes with other transition metals. The resulting vanadocene complexes have been studied for their potential biological activities. google.com

Dithiocarbamate (B8719985) Complexes of Organotin(IV) Compounds

Organotin(IV) compounds readily form complexes with dithiocarbamate ligands. These complexes have garnered significant attention due to their structural diversity and wide range of applications. researchgate.netmdpi.com The synthesis of organotin(IV) dithiocarbamate complexes is often carried out in situ, for example, by reacting an organotin(IV) halide with a dithiocarbamate salt. mdpi.com

In these complexes, the dithiocarbamate ligand typically acts as a bidentate chelating agent, coordinating to the tin atom through both sulfur atoms. researchgate.net However, monodentate and anisobidentate coordination modes are also observed, leading to a variety of coordination geometries around the tin center. researchgate.netnih.gov The coordination mode is influenced by the nature of the organic groups on the tin atom and the substituents on the dithiocarbamate ligand. researchgate.net For example, in some diorganotin(IV) dithiocarbamate complexes, one dithiocarbamate ligand may be bidentate while the other is monodentate, resulting in a five-coordinate tin center. nih.gov

The characterization of these complexes is typically achieved through a combination of spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (¹H, ¹³C, and ¹¹⁹Sn NMR), and single-crystal X-ray diffraction. researchgate.net The IR spectra provide information about the coordination mode of the dithiocarbamate ligand, while ¹¹⁹Sn NMR spectroscopy is particularly useful for determining the coordination number of the tin atom. mdpi.com

| Complex | Coordination Geometry of Tin | Dithiocarbamate Bonding Mode | Reference |

|---|---|---|---|

| [Sn{S₂CN(CH₂)₄}₂n-Bu₂] | Distorted Octahedral | Bidentate | nih.gov |

| [(CH₃)₂SnL₂] (L = N-methyl-N-phenyldithiocarbamate) | Skew trapezoidal-bipyramidal | Anisobidentate | nih.gov |

| [(C₄H₉)₂SnL₂] (L = N-methyl-N-phenyldithiocarbamate) | Skew trapezoidal-bipyramidal | Anisobidentate | nih.gov |

| (tBu)₂Sn(L¹⁸)₂ | Intermediate between square-pyramidal and trigonal-bipyramidal | One monodentate, one bidentate | mdpi.com |

Study of Complex Formation with Other Metal Centers (e.g., Fe, Cu, Cr)

The isothiocyanate ligand can coordinate to a variety of transition metal centers, including iron (Fe), copper (Cu), and chromium (Cr). While specific studies detailing the direct reaction of this compound to form stable complexes with these metals are not extensively documented in the available literature, the synthesis and characterization of Fe, Cu, and Cr isothiocyanate complexes from other precursors are well-established. These studies provide insight into the expected coordination chemistry.

Iron (Fe) Complexes: Iron(III) forms isothiocyanate complexes, such as [Fe(NCS)₄(pic)₂]²⁻ (where pic is γ-picoline), which have been synthesized and structurally characterized. researchgate.net In these complexes, the isothiocyanate ligands are typically N-bonded to the iron center, resulting in an octahedral geometry. isroset.org The synthesis often involves the reaction of an iron(III) salt with a thiocyanate (B1210189) salt in the presence of other ligands. researchgate.netisroset.org Nonheme iron(III) isothiocyanate complexes have also been synthesized and studied for their reactivity. nih.govacs.org

Copper (Cu) Complexes: Copper(II) readily forms complexes with isothiocyanate ligands. For example, the complex [Cu(NCS)₂L'] (where L' is a tridentate nitrogen ligand) has been synthesized and shown to have a five-coordinate, distorted trigonal bipyramidal geometry with two cis N-bonded isothiocyanate ligands. tandfonline.com Other copper(II) thiocyanate complexes have been prepared with various nitrogen-containing ligands, resulting in different coordination geometries. acs.orgmdpi.comnih.gov

Chromium (Cr) Complexes: Chromium(III) forms stable octahedral complexes with isothiocyanate ligands. The complex cis-[Cr( researchgate.net-decane)(NCS)₂]⁺ has been synthesized and structurally characterized, showing that the two isothiocyanate ligands are N-bonded to the chromium center in a cis configuration. koreascience.kr The synthesis of chromium-isothiocyanate complexes can be achieved by reacting a chromium salt with a thiocyanate salt or by using chromium powder and thiourea (B124793) in a suitable solvent. koreascience.krresearchgate.netboisestate.edu

| Metal | Complex Example | Coordination Geometry | Reference |

|---|---|---|---|

| Fe(III) | [Fe(NCS)₄(pic)₂]²⁻ | Octahedral | researchgate.net |

| Cu(II) | [Cu(NCS)₂L'] | Distorted trigonal bipyramidal | tandfonline.com |

| Cr(III) | cis-[Cr( researchgate.net-decane)(NCS)₂]⁺ | Distorted octahedral | koreascience.kr |

Stereochemical Aspects and Coordination Number Variation of Tin in Complexes

A key feature of the coordination chemistry of organotin(IV) compounds, including those derived from this compound, is the ability of the tin atom to adopt various coordination numbers and geometries. mdpi.com While tetracoordinate tin is common, coordination numbers of five, six, and even seven are frequently observed in its complexes. researchgate.net

In this compound itself, the tin atom is four-coordinate with a tetrahedral geometry. However, upon reaction with Lewis bases, the coordination number of the tin atom can increase. For example, the reaction of this compound with 1,10-phenanthroline (B135089) results in a six-coordinate complex with a distorted octahedral geometry, where the tin atom is bonded to the two butyl groups, two nitrogen atoms from the isothiocyanate ligands, and two nitrogen atoms from the phenanthroline ligand.

In diorganotin(IV) complexes, six-coordinate geometries are common. nih.gov These complexes often adopt a distorted octahedral or a skew-trapezoidal bipyramidal geometry. nih.govrsc.org The C-Sn-C bond angle, which can be estimated from ²J(¹¹⁹Sn-¹H) coupling constants in ¹H NMR spectra for dimethyltin (B1205294) analogues, provides insight into the geometry around the tin atom. nih.gov For dibutyltin(IV) complexes, ¹¹⁹Sn NMR chemical shifts are a powerful tool for determining the coordination number, with distinct ranges for four-, five-, and six-coordinate species. scirp.org For instance, six-coordinate dibutyltin(IV) complexes typically exhibit ¹¹⁹Sn NMR chemical shifts in the range of δ -210 to -400 ppm. scirp.org

Five-coordinate diorganotin(IV) complexes are also prevalent and generally adopt a trigonal bipyramidal geometry. iitr.ac.in The variation in coordination number and geometry is influenced by several factors, including the steric bulk of the ligands, the electronic effects of the substituents on the tin atom, and the nature of the donor atoms. researchgate.net

| Complex Type | Coordination Number | Typical Geometry | Spectroscopic Evidence (Example) | Reference |

|---|---|---|---|---|

| This compound | 4 | Tetrahedral | - | |

| Dibutyltin(IV) Schiff base complexes | 6 | Distorted Octahedral | ¹¹⁹Sn NMR: ~δ -360 ppm | scirp.org |

| Dibutyltin(IV) azo-carboxylate complex (dinuclear) | 5 | Distorted Square-pyramidal | ¹¹⁹Sn NMR suggests 5-coordination in solution | rsc.org |

| Dibutyltin(IV) azo-carboxylate complex (distannoxane) | 5 and 6 | Intermediate between square-pyramidal and trigonal bipyramidal (exo-cyclic Sn); Distorted octahedral (endo-cyclic Sn) | ¹¹⁹Sn NMR confirms 5- and 6-coordination in solution | rsc.org |

Theoretical and Computational Chemistry Studies of Dibutyltin Diisothiocyanate

Quantum-Chemical Calculations (e.g., Density Functional Theory, Semiempirical Methods)

Quantum-chemical calculations, particularly Density Functional Theory (DFT) and semiempirical methods, have been instrumental in elucidating the properties of organotin compounds. researchgate.netresearchgate.net DFT methods, such as B3LYP, are widely used to investigate the electronic structure and predict various molecular properties with a high degree of accuracy. researchgate.netuni-konstanz.de For instance, DFT calculations have been successfully applied to determine the optimized geometries, bond lengths, and bond angles of various dibutyltin(IV) complexes, with the results showing good agreement with experimental data. researchgate.netscirp.org

Semiempirical methods, including AM1 and PM3, offer a computationally less intensive alternative for studying large molecular systems. researchgate.netnih.gov These methods have been used to calculate thermodynamic parameters and molecular descriptors for organotin complexes. researchgate.net While semiempirical methods are generally less accurate than DFT, they can still provide valuable qualitative insights and are particularly useful for preliminary conformational analysis and for studying large systems where DFT calculations would be prohibitively expensive. nih.govnih.govresearchgate.net The choice between DFT and semiempirical methods often depends on the desired level of accuracy and the computational resources available. researchgate.net

Molecular Modeling for Structural and Conformational Analysis

Molecular modeling is a powerful tool for analyzing the three-dimensional structure and conformational flexibility of molecules like dibutyltin (B87310) diisothiocyanate. scirp.orglibretexts.org Conformational analysis involves identifying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds and determining their relative energies. libretexts.org For complex molecules, computational methods are essential for exploring the potential energy surface and identifying stable conformers. researchgate.net

In the case of related dibutyltin compounds, molecular modeling has been used to propose distorted octahedral geometries around the tin atom. scirp.org These models are built based on experimental data from techniques like NMR spectroscopy and are then refined using computational energy minimization. scirp.org The analysis of bond lengths and angles from these models provides a detailed picture of the molecular structure and can help to rationalize the compound's reactivity and physical properties. researchgate.netscirp.org

Simulation and Interpretation of Vibrational Spectra

The simulation of vibrational spectra, such as infrared (IR) and Raman spectra, is a key application of computational chemistry in the study of dibutyltin diisothiocyanate. researchgate.netarxiv.orgnih.gov By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the absorption bands observed in experimental spectra to specific molecular vibrations. libretexts.orgpressbooks.pubaalto.finih.gov This process, often aided by Potential Energy Distribution (PED) analysis, allows for a detailed understanding of the molecule's vibrational modes. nepjol.info

DFT calculations are commonly employed for the simulation of IR and Raman spectra, as they can provide results that are in good agreement with experimental data. researchgate.netnih.govnepjol.info The comparison between simulated and experimental spectra can help to confirm the proposed molecular structure and identify the presence of different conformers or intermolecular interactions. nih.gov For example, discrepancies between experimental and simulated spectra might indicate the presence of hydrogen bonding or other interactions that were not included in the computational model. nepjol.info

Below is a table showing a generalized representation of characteristic IR absorption bands for organotin isothiocyanates.

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| N=C=S | Asymmetric stretch | 2050 - 2100 |

| C-H (butyl) | Stretch | 2850 - 2960 |

| C=S | Stretch | 830 - 860 |

| Sn-C | Stretch | 500 - 600 |

This table provides generalized data and may not be fully representative of this compound.

Electronic Structure Analysis and Molecular Orbital Calculations (e.g., HOMO-LUMO)

Electronic structure analysis provides fundamental insights into the chemical reactivity and properties of molecules. researchgate.net Molecular orbital (MO) calculations, particularly the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this regard. researchgate.netossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. umich.edu The energy gap between the HOMO and LUMO is an important parameter that influences the molecule's electronic transitions and chemical reactivity. umich.edunih.gov

For organotin compounds, HOMO-LUMO calculations have been used to understand their relative susceptibility to nucleophilic attack. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov These calculations are often performed using DFT and time-dependent DFT (TD-DFT) methods. researchgate.netbme.hu The analysis of the spatial distribution of the HOMO and LUMO can identify the regions of the molecule that are most likely to be involved in chemical reactions. umich.edu

A table with hypothetical HOMO-LUMO data for this compound is presented below for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This data is hypothetical and for illustrative purposes only.

Applications of Dibutyltin Diisothiocyanate in Materials Science and Organic Synthesis Research

Catalytic Applications in Polymer Chemistry

Dibutyltin (B87310) diisothiocyanate is recognized for its catalytic activity in various polymerization reactions. It functions as a catalyst in the synthesis of several important classes of polymers, influencing reaction rates and the final properties of the materials.

Polyurethane Synthesis and Curing (e.g., Polyurethane Foams, Coatings)

Dibutyltin compounds, including dibutyltin diisothiocyanate and its analogues like dibutyltin dilaurate (DBTDL), are widely used as catalysts in the production of polyurethanes. Polyurethanes are formed through the reaction of a polyol with a diisocyanate. l-i.co.ukscispace.com Catalysts are crucial in this process to control the reaction rate, manage side reactions such as the reaction of isocyanate with water (which produces carbon dioxide for foaming), and ensure proper curing. l-i.co.ukallhdi.com

The primary role of the tin catalyst is to facilitate the reaction between the hydroxyl groups of the polyol and the isocyanate groups of the diisocyanate to form urethane (B1682113) linkages. l-i.co.uk Organotin catalysts like DBTDL are highly efficient in promoting the gelation reaction (urethane formation) over the blowing reaction (isocyanate-water reaction). allhdi.comborchers.comtaylorandfrancis.com This selectivity is particularly important in the formulation of polyurethane coatings, adhesives, sealants, and elastomers (CASE applications), where a controlled cure is necessary to achieve the desired mechanical properties. l-i.co.ukchimia.ch

In the production of polyurethane foams, the balance between the gelation and blowing reactions is critical for achieving the desired foam structure and properties. l-i.co.ukallhdi.com While amine catalysts are also used, organotin compounds are often employed to strongly drive the urethane reaction. l-i.co.uk The choice of catalyst can influence the curing profile, with some catalysts providing a rapid cure. l-i.co.uk

The mechanism of catalysis by dibutyltin compounds is generally understood to involve the tin atom acting as a Lewis acid, coordinating with the reactants to facilitate the reaction. l-i.co.uk

Table 1: Key Components in Polyurethane Synthesis

| Component | Role | Common Examples |

| Polyol | Provides the hydroxyl groups for reaction with isocyanates; its structure determines the flexibility of the final polymer. l-i.co.uk | Polyether polyols, Polyester polyols l-i.co.uk |

| Isocyanate | Contains the isocyanate groups that react with hydroxyl groups to form urethane linkages. l-i.co.uk | Toluene diisocyanate (TDI), Methylene diphenyl diisocyanate (MDI), Hexamethylene diisocyanate (HDI), Isophorone (B1672270) diisocyanate (IPDI) l-i.co.ukmdpi.com |

| Catalyst | Accelerates the reaction between polyols and isocyanates and controls side reactions. l-i.co.uk | This compound, Dibutyltin dilaurate (DBTDL), Amine catalysts l-i.co.uk |

| Additives | Modifies the properties of the final polyurethane product. | Surfactants, blowing agents, flame retardants scispace.com |

Catalysis in Silicone Resin Synthesis

Organotin compounds, including dibutyltin derivatives, are effective catalysts for the curing of silicone resins. m-chem.co.jp Silicone resins cure through condensation reactions, often involving the reaction of silanol (B1196071) (Si-OH) groups or the hydrolysis of alkoxy groups (Si-OR) to form siloxane (Si-O-Si) linkages. m-chem.co.jp

Dibutyltin compounds catalyze these condensation reactions, which are essential for the cross-linking and curing of room-temperature vulcanizing (RTV) silicone sealants. m-chem.co.jpacs.org The catalytic activity of the tin compound promotes the formation of the cross-linked network, leading to the development of the final properties of the silicone material. m-chem.co.jp The mechanism is thought to involve the formation of a tin-oxygen-silicon intermediate that facilitates the condensation reaction. gelest.com

Use in Hydrolytic Cross-linking of Silanes

Dibutyltin compounds are employed as catalysts in the hydrolytic cross-linking of silanes, a process used to cross-link polymers like polyethylene. kpi.uagoogle.com This technique, often referred to as silane (B1218182) cross-linking, involves grafting a silane, such as vinyltrimethoxysilane, onto the polymer backbone. kpi.uagoogle.com

The subsequent cross-linking occurs in the presence of moisture and a catalyst. The grafted silane undergoes hydrolysis to form silanol groups, which then condense to create siloxane cross-links between the polymer chains. kpi.uagoogle.com Dibutyltin dilaurate (DBTDL) is a commonly used catalyst for this condensation reaction. kpi.uagoogle.comresearchgate.net It is believed that the active catalytic species is a partially hydrolyzed form of the dibutyltin compound. kpi.ua The polarity of the polymer matrix can influence the equilibrium and, consequently, the rate of cross-linking. kpi.ua

Role in Ring-Opening Polymerization

Organotin compounds, including dibutyltin derivatives, have been investigated as initiators and catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactides, to produce biodegradable polyesters like polylactides (PLA). researchgate.netrsc.orgjetir.org The ROP of lactides can proceed through different mechanisms, with the coordination-insertion mechanism being prevalent when using covalent metal alkoxides as initiators. rsc.org

In this mechanism, the tin alkoxide initiates the polymerization, and the monomer is inserted into the tin-alkoxide bond. researchgate.netrsc.org This allows for the synthesis of high molecular weight polyesters with controlled properties. researchgate.net Dibutyltin compounds have been studied for this purpose, although tin(II) octoate is the standard catalyst for the commercial production of PLA. rsc.org Research has shown that cyclic dibutyltin catalysts can also lead to the formation of linear polymer chains when an alcohol is present as an initiator. rsc.org

Applications as a Chemical Reagent in Organic Synthesis

Beyond its catalytic roles, this compound can also be utilized as a chemical reagent to introduce specific functional groups into organic molecules.

Introduction of Isothiocyanate Functionalities into Organic Molecules

This compound can serve as a reagent for the introduction of isothiocyanate (-NCS) functionalities into organic molecules. The isothiocyanate groups on the tin compound can undergo substitution reactions with other nucleophiles, allowing for the transfer of the isothiocyanate group to a different organic substrate. This provides a synthetic route to various organoisothiocyanates, which are valuable intermediates in organic synthesis and can be used in the preparation of a range of compounds, including thioureas and other sulfur-containing heterocycles.

Synthesis of Macrolactones

Macrolactones, cyclic esters with large rings (typically 12 or more atoms), are significant structural motifs found in a wide array of natural products, including many antibiotics, antifungal agents, and immunosuppressants. The synthesis of these large-ring structures is a considerable challenge in organic chemistry, often requiring specialized methods to favor the intramolecular ring-closing reaction (macrolactonization) over competing intermolecular polymerization.

This compound is identified as a reactant for the synthesis of macrolactones. kashanu.ac.ir Organotin compounds, in general, are effective catalysts and reagents in macrolactonization reactions. The mechanism is believed to involve the tin atom acting as a Lewis acid, coordinating with the substrates to facilitate the chemical transformation. In the context of macrolactonization, the tin center can activate a terminal carboxylic acid group of a long-chain hydroxy acid, facilitating its esterification by the terminal hydroxyl group. The isothiocyanate groups can act as effective leaving groups during the catalytic cycle. While detailed mechanistic studies specifically for this compound in this context are not widely published, its function is analogous to other organotin reagents like dibutyltin oxide or dibutyltin dilaurate, which are well-established in promoting the formation of macrocyclic esters.

The table below illustrates the types of macrolide structures that are often targeted for synthesis, where organotin-mediated methods can be applied.

| Macrolide Class | Ring Size | Notable Examples | Relevance |

| Antibiotics | 14, 15, or 16 | Erythromycin, Azithromycin | Treatment of bacterial infections nih.govmdpi.com |

| Antifungals | >20 | Amphotericin B | Treatment of systemic fungal infections |

| Immunosuppressants | 23, 31 | Tacrolimus (FK506), Rapamycin | Prevention of organ transplant rejection |

| Fragrances | 15-17 | Muscone, Exaltolide® | Perfume and cosmetics industry researchgate.net |

Exploration as Precursors for Advanced Materials (e.g., Tin Sulfide (B99878) Nanoparticles)

The development of new methods for synthesizing nanomaterials with controlled size, shape, and composition is a cornerstone of modern materials science. Single-source precursors—molecules that contain all the necessary elements for the desired final material—are highly sought after as they can offer simpler, more reproducible routes to high-purity nanoparticles.

Organotin(IV) compounds have gained significant attention as single-source precursors for the synthesis of tin sulfide (SnS, SnS₂, Sn₂S₃) nanoparticles. researchgate.netmdpi.com These tin chalcogenides are promising semiconductor materials with applications in photovoltaics, photocatalysis, and lithium-ion batteries, owing to their favorable electronic and optical properties. mdpi.comnih.govmdpi.com

This compound is a promising candidate as a single-source precursor for tin sulfide nanoparticles. The compound conveniently contains both tin and sulfur within a single molecule. The thermal decomposition of organotin compounds containing sulfur-based ligands is a common method to produce tin sulfide nanoparticles. mdpi.com Research on related organotin(IV) dithiocarbamate (B8719985) complexes reveals that their decomposition to metal sulfides often proceeds through a thiocyanate (B1210189) intermediate. mdpi.com This strongly suggests that an organotin isothiocyanate is a direct and viable precursor for this transformation. The thermal treatment (pyrolysis) or solvothermal decomposition of such precursors in a high-boiling point solvent like oleylamine (B85491) leads to the formation of crystalline tin sulfide nanoparticles. researchgate.netmdpi.com The specific phase of tin sulfide (e.g., orthorhombic SnS or hexagonal SnS₂) and the morphology of the resulting nanoparticles (e.g., platelets, rods, spheres) can be controlled by adjusting reaction parameters such as temperature, time, and the presence of capping agents. mdpi.commdpi.com

The following table summarizes research findings on the synthesis of tin sulfide nanoparticles from various organotin precursors, highlighting the conditions and outcomes relevant to the potential use of this compound.

| Precursor | Synthesis Method | Conditions | Resulting Nanoparticles | Reference |

| Diphenyltin(IV) p-methylphenyldithiocarbamate | Solvothermal Decomposition | Oleylamine solvent, 170 °C, 1 hr | Hexagonal SnS₂ platelets | mdpi.com |

| Diphenyltin(IV) p-methylphenyldithiocarbamate | Pyrolysis | Furnace, 400 °C, 2 hr | Tetragonal SnO₂ rods (in air) | nih.govmdpi.com |

| Diorganotin dithiocarbamates | Aerosol-Assisted Chemical Vapour Deposition (AACVD) | Toluene solvent, 400–530 °C | Orthorhombic SnS thin films | mdpi.com |

| Dithiocarbamate-based polymer with captured tin | Hydrothermal Treatment | Water | Orthorhombic SnS nanoparticles (<100 nm) | scirp.org |

Mechanistic Insights into Biological Interactions of Dibutyltin Diisothiocyanate in Vitro Research Focus

Enzyme Inhibition Mechanisms

The ability of organotin compounds to inhibit enzymes is a key aspect of their biological activity. While direct enzymatic inhibition studies on Dibutyltin (B87310) Diisothiocyanate are not extensively documented, research on other dibutyltin(IV) complexes suggests potential mechanisms. These compounds have been investigated for their interaction with key enzymes involved in cancer cell proliferation, such as ribonucleotide reductase, thymidylate synthase, and topoisomerase II nih.gov. The inhibition can occur through various mechanisms, including competitive, non-competitive, and mixed-type inhibition, where the inhibitor may bind to the enzyme's active site or an allosteric site nih.govnih.govresearchgate.net.

Enzyme inhibitors can be classified as reversible, forming temporary, non-covalent bonds, or irreversible, where they permanently alter the enzyme, often through covalent bonds mdpi.com. The isothiocyanate (-NCS) group is an electrophile capable of reacting with nucleophilic residues on proteins, such as cysteine, potentially leading to irreversible inhibition nih.gov. For instance, isothiocyanates have been shown to inhibit enzymes like cytochrome P450s through direct binding nih.gov. Therefore, it is plausible that Dibutyltin Diisothiocyanate exerts its effects by the tin atom coordinating with the enzyme and the isothiocyanate groups covalently modifying key amino acid residues, leading to a loss of enzymatic function. Docking studies with other dibutyltin(IV) complexes suggest that these compounds can fit into the binding sites of enzymes critical for DNA synthesis and repair nih.gov.

Table 1: Potential Enzyme Inhibition Mechanisms

| Inhibition Type | Description | Potential Relevance to this compound |

|---|---|---|

| Competitive | Inhibitor binds to the active site, preventing substrate binding. researchgate.net | The tin moiety could coordinate to active site residues. |

| Non-competitive/Mixed | Inhibitor binds to an allosteric site, altering enzyme conformation and activity, regardless of substrate binding. nih.govresearchgate.net | Binding of the compound to a site other than the active site could induce conformational changes that reduce catalytic efficiency. |

| Irreversible | Inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it. encyclopedia.pub | The electrophilic isothiocyanate groups can react with nucleophilic amino acid residues (e.g., cysteine) in the enzyme. nih.gov |

Interactions with Proteins and Their Functional Impact

This compound is believed to interact with various cellular proteins, a mechanism central to its biological effects . The functional impact of these interactions stems from the reactivity of both the dibutyltin cation and the isothiocyanate anions. Isothiocyanates are known electrophiles that readily react with nucleophilic groups in proteins nih.gov.

The primary targets for isothiocyanates are the sulfhydryl groups of cysteine residues and the ε-amino groups of lysine (B10760008) residues nih.gov. The reaction with cysteine forms a dithiocarbamate (B8719985), while the reaction with lysine forms a thiourea (B124793) nih.gov. Such covalent modifications can profoundly alter a protein's three-dimensional structure, and consequently, its function nih.gov. Proteomic studies on other isothiocyanates have revealed that their binding to cellular proteins is selective, rather than random nih.gov. For example, tubulin, a key component of the cytoskeleton, has been identified as a major protein target for some isothiocyanates, leading to the disruption of microtubule polymerization, G2/M phase cell cycle arrest, and apoptosis nih.gov. Given these precedents, this compound could similarly impact cellular function by targeting critical proteins like tubulin, thereby interfering with cell division and survival.

Modulation of Cellular Metabolic Pathways

Metabolic pathways are intricate networks that can be modulated by external compounds, influencing cellular signaling and fate frontiersin.org. While data on how this compound specifically alters metabolism is scarce, it is suggested that its thiocyanate (B1210189) groups may lead to metabolic pathways distinct from those of other dibutyltin compounds like the chloride or carboxylate derivatives .

Research on a related compound, dibutyltin dilaurate, has shown it can significantly disrupt cellular metabolism and signaling in rat thymocytes in vitro. It was found to inhibit the synthesis of phosphoinositides, which are crucial lipid messengers, and to dose-dependently enhance the activity of protein kinase C (PKC), a key enzyme in many signal transduction pathways nih.gov. Furthermore, dibutyltin dilaurate caused an increase in intracellular calcium levels nih.gov. These findings suggest that dibutyltin compounds can interfere with lipid metabolism and calcium homeostasis, two central pillars of cellular regulation. Although these results are for a different derivative, they highlight a potential mechanism for this compound, whereby it could modulate phosphoinositide and PKC-related pathways, impacting cell survival and function.

Direct Modification of Biological Molecules

This compound possesses the chemical reactivity to directly modify a range of biological molecules. The isothiocyanate groups are subject to nucleophilic substitution, allowing them to be replaced by other nucleophiles in the cellular environment, which could include functional groups on proteins and nucleic acids .

The electrophilic nature of the isothiocyanate moiety makes it a prime candidate for reacting with biological nucleophiles. It can form covalent adducts with amino acids in proteins, as discussed previously nih.gov. Beyond proteins, there is evidence that organotin compounds can interact directly with nucleic acids. Some studies propose that organotins bind to the external phosphate (B84403) groups of the DNA backbone, which could alter DNA conformation and interfere with processes like replication and transcription frontiersin.org. The covalent modification of proteins and the electrostatic interaction with nucleic acids represent two powerful mechanisms through which this compound could directly alter the structure and function of essential biological macromolecules.

Activation Mechanisms of Specific Cellular Signaling Pathways (e.g., MAP Kinases in Natural Killer Cells)

A significant body of in vitro research has demonstrated that dibutyltin (DBT) compounds can interfere with the function of human natural killer (NK) cells, which are critical for immune surveillance against tumors nih.govnih.gov. This interference is linked to the potent ability of DBT to activate specific cellular signaling pathways.

Studies show that exposing human NK cells to DBT, even for as little as 10 minutes, leads to the increased phosphorylation (activation) of mitogen-activated protein kinases (MAPKs) nih.gov. MAPKs are key enzymes that regulate cellular responses to external stimuli nih.gov. The research indicates that DBT activates several MAPKs, including p44/42 and p38 nih.gov. This activation appears to be a result of the upstream activation of MAP kinase kinases (MAP2Ks), the enzymes that directly phosphorylate and activate MAPKs nih.gov. By inappropriately pre-activating the MAPK signaling cascade, DBT renders the NK cell unable to respond correctly when it encounters a legitimate target like a tumor cell nih.gov. This specific modulation of the MAPK pathway is a critical mechanism that could explain the immunotoxic effects observed with dibutyltin compounds.

Table 2: In Vitro Effect of Dibutyltin (DBT) on MAP Kinase Pathway in Human NK Cells

| Component | Observation | Functional Impact | Reference |

|---|---|---|---|

| Protein Tyrosine Kinases (PTKs) | No effect on activity. | DBT's effect is downstream of PTKs. | nih.gov |

| MAP Kinases (MAPKs) | Increased phosphorylation (activation) upon DBT exposure. | Interference with normal NK cell responsiveness. | nih.govnih.gov |

| MAP Kinase Kinases (MAP2Ks) | Increased phosphorylation (activation) upon DBT exposure. | Upstream activation leading to MAPK phosphorylation. | nih.govnih.gov |

Mechanisms of Antimicrobial Activity in Research Models

While specific studies on the antimicrobial mechanisms of this compound are not available, research on other organotin compounds and the isothiocyanate group provides a basis for its potential action. Dibutyltin derivatives, such as dibutyltin(IV) dichlorobenzoates, have demonstrated antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria unila.ac.id. The general mechanisms by which bacteria develop resistance, and conversely, by which antimicrobials act, involve damaging the cell wall, inhibiting protein synthesis, or interfering with DNA replication nih.gov.

Isothiocyanates themselves are recognized for their antimicrobial properties mdpi.com. For example, allyl isothiocyanate is thought to exert its effect by disrupting the bacterial membrane, leading to the leakage of cellular contents and cell death mdpi.com. The mode of action for organotin compounds could involve several strategies. Their lipophilicity allows them to penetrate bacterial cell membranes, and once inside, they can inhibit essential enzymes or disrupt protein function. Some studies on other organometallics suggest they can bind to DNA and inhibit its replication researchgate.net. Therefore, the antimicrobial activity of this compound likely results from a multi-pronged attack, combining membrane disruption (from the isothiocyanate moiety) and intracellular damage through enzyme inhibition and potential DNA interaction (from the organotin moiety).

Table 3: In Vitro Antibacterial Activity of Dibutyltin(IV) Dichlorobenzoate Derivatives (100 ppm)

| Compound | S. aureus Inhibition Zone (mm) | E. coli Inhibition Zone (mm) |

|---|---|---|

| Dibutyltin(IV) di-o-chlorobenzoate | 10.33 | 10.00 |

| Dibutyltin(IV) di-m-chlorobenzoate | 12.33 | 11.33 |

| Dibutyltin(IV) di-p-chlorobenzoate | 11.33 | 0 |

| Dibutyltin(IV) oxide | 0 | 0 |

Q & A

Basic Research Questions

Q. What are the optimal laboratory conditions for synthesizing Dibutyltin diisothiocyanate, and how can purity be validated?

- Methodology : Synthesis typically involves reacting dibutyltin oxide with thiocyanate derivatives in anhydrous methanol at 333K, as demonstrated in single-crystal X-ray diffraction studies. Purity can be validated using spectroscopic techniques (e.g., FTIR for thiocyanate ligand confirmation) and elemental analysis. Crystallization in controlled environments minimizes impurities .

- Data Consideration : Monitor reaction time, solvent purity, and ligand ratios (e.g., 1,10-phenanthroline) to avoid byproducts. Report yield percentages and crystallographic parameters (unit cell dimensions, space group) for reproducibility .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- Methodology : Use X-ray crystallography to resolve the distorted SnC₂N₄ octahedral geometry. Complementary techniques include:

- FTIR : Confirm NCS⁻ ligand vibrations (~2100 cm⁻¹).

- NMR (¹H, ¹³C) : Analyze butyl chain proton environments and ligand coordination.

- Elemental Analysis : Verify stoichiometry (C, H, N, S percentages) .

- Data Contradictions : Address discrepancies in bond angles/distances by cross-validating with computational models (DFT calculations) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Adhere to a 0.1% weight limit for tin content to comply with regulatory restrictions. Use fume hoods, nitrile gloves, and waste neutralization protocols. Document exposure risks (e.g., neurotoxicity) and emergency response plans .

- Data Sources : Reference material safety data sheets (MSDS) and environmental toxicology databases for hazard classification .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s role in catalytic processes?

- Methodology : Design kinetic experiments (e.g., UV-Vis monitoring of substrate conversion) under varying temperatures and solvent polarities. Use isotopic labeling (e.g., ¹⁵N-thiocyanate) to track ligand exchange pathways. Compare turnover frequencies (TOF) with analogous organotin compounds .

- Data Interpretation : Employ Eyring plots to determine activation parameters (ΔH‡, ΔS‡) and propose transition states .

Q. What methodologies reconcile contradictions in toxicity data across ecological and biomedical studies?

- Methodology : Conduct meta-analyses of existing toxicity datasets, controlling for variables like exposure duration, model organisms, and endpoints (e.g., LC₅₀ vs. genomic toxicity). Apply multivariate regression to identify confounding factors (e.g., matrix effects in environmental samples) .

- Data Synthesis : Use PRISMA guidelines to systematically review literature, highlighting gaps in chronic vs. acute exposure studies .

Q. How do environmental degradation pathways of this compound vary under aerobic vs. anaerobic conditions?

- Methodology : Simulate degradation in controlled bioreactors with isotopic tracing (¹³C-labeled butyl groups). Analyze metabolites via HPLC-MS and compare half-lives. Monitor microbial consortia diversity (16S rRNA sequencing) to identify degradative species .

- Data Challenges : Address detection limits for tin-containing metabolites using ICP-MS with collision/reaction cell technology .

Q. What interdisciplinary approaches enhance the application of this compound in material science?

- Methodology : Investigate its use as a precursor for tin sulfide nanomaterials. Optimize solvothermal synthesis parameters (temperature, surfactant ratios) and characterize products via TEM and XRD. Compare photocatalytic efficiency (e.g., dye degradation under UV light) with commercial catalysts .